molecular formula C17H15NO2Se B14200590 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole CAS No. 833462-42-3

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole

Katalognummer: B14200590
CAS-Nummer: 833462-42-3
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: WFTLZCUNYWIEDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole typically involves the reaction of 4-methoxybenzaldehyde with phenylselanyl acetic acid in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole involves its interaction with various molecular targets and pathways. The phenylselanyl group is known to modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels. Additionally, the compound may interact with specific receptors or enzymes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in oxidative stress modulation and potential therapeutic applications.

Eigenschaften

CAS-Nummer

833462-42-3

Molekularformel

C17H15NO2Se

Molekulargewicht

344.3 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3

InChI-Schlüssel

WFTLZCUNYWIEDR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.